molecular formula C22H28O7 B12306114 Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel- CAS No. 108907-53-5

Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-

Cat. No.: B12306114
CAS No.: 108907-53-5
M. Wt: 404.5 g/mol
InChI Key: JJVOBQHHQSQIMW-ZUOKHONESA-N
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Description

This compound is a highly substituted benzenemethanol derivative with a complex stereochemical and functional group arrangement. Its IUPAC name reflects the presence of:

  • A benzenemethanol core (aromatic ring with a hydroxymethyl group).
  • Methoxy groups at positions 3, 4, and 3.
  • A (2-propen-1-yl)phenoxy substituent at position 4 of a second aromatic ring.
  • Chiral centers at the α-carbon of the benzenemethanol and the ethyl linkage, denoted by the (1R) and (αS)-rel- configurations .

Molecular Formula: C₂₄H₃₀O₇
Molecular Weight: 430.49 g/mol
CAS Registry Number: 1257094-34-0

The compound’s allyl (2-propenyl) and methoxy groups contribute to its lipophilicity and reactivity in nucleophilic substitution or oxidation reactions.

Properties

CAS No.

108907-53-5

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

4-[(1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H28O7/c1-7-8-14-9-18(27-5)22(19(10-14)28-6)29-13(2)20(23)15-11-16(25-3)21(24)17(12-15)26-4/h7,9-13,20,23-24H,1,8H2,2-6H3/t13-,20-/m1/s1

InChI Key

JJVOBQHHQSQIMW-ZUOKHONESA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C(=C1)OC)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

Origin of Product

United States

Biological Activity

Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-, is a complex organic compound with significant biological activity. Its unique structural features, including multiple hydroxymethyl and methoxy groups, contribute to its reactivity and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H28O7 and a molecular weight of 404.5 g/mol. Its structure includes various functional groups that enhance its biological properties.

PropertyValue
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
CAS Number108907-53-5

Antioxidant Activity

Research indicates that benzenemethanol exhibits notable antioxidant properties , which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-α and IL-6. In vitro studies have shown that benzenemethanol reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .

Antimicrobial Properties

Benzenemethanol has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing antimicrobial agents .

The biological activities of benzenemethanol can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to effectively neutralize free radicals.
  • Inhibition of Pro-inflammatory Cytokines : By downregulating pro-inflammatory cytokines, benzenemethanol mitigates inflammation.
  • Disruption of Bacterial Cell Membranes : Its lipophilic nature may facilitate the disruption of bacterial membranes, leading to cell death.

Study 1: Antioxidant Activity Assessment

A study conducted on human cell lines demonstrated that benzenemethanol significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent increase in antioxidant enzyme activity .

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with benzenemethanol resulted in a marked decrease in inflammatory markers such as COX-2 and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Efficacy

A series of antimicrobial assays revealed that benzenemethanol exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Benzenemethanol derivatives have been studied for their potential pharmacological activities. The presence of methoxy groups and the phenolic structure enhances their interaction with biological targets.

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant efficacy can be attributed to the ability of the hydroxyl groups to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that benzenemethanol derivatives can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for developing anti-inflammatory drugs .
  • Anticancer Potential : The compound's structural features may also confer anticancer properties. Preliminary studies have shown that certain derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Agriculture

Pesticidal Applications
Benzenemethanol derivatives have been explored for their potential use as agrochemicals.

  • Herbicidal Activity : Some studies demonstrate that compounds with similar methoxy-substituted phenolic structures exhibit herbicidal effects by inhibiting specific enzymes in plants. This suggests that benzenemethanol derivatives could be developed into effective herbicides .
  • Fungicidal Properties : The antifungal activity of benzenemethanol derivatives has also been noted. They show effectiveness against various fungal pathogens affecting crops, potentially leading to the development of new fungicides .

Materials Science

Polymer Chemistry
The unique properties of benzenemethanol derivatives make them suitable for applications in materials science.

  • Synthesis of Polymers : These compounds can serve as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability .
  • Nanocomposites : Research indicates that benzenemethanol derivatives can be used to create nanocomposites with improved electrical and thermal conductivity. This is particularly useful in developing advanced materials for electronic applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntioxidant ActivityScavenges free radicals; prevents oxidative stress
Anti-inflammatory EffectsInhibits COX and pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cells
AgricultureHerbicidal ActivityInhibits plant enzymes; effective against weeds
Fungicidal PropertiesEffective against crop pathogens
Materials SciencePolymer ChemistryEnhances mechanical properties and stability
NanocompositesImproves conductivity for electronic applications

Case Studies

  • Antioxidant Efficacy Study
    A study published in a peer-reviewed journal evaluated the antioxidant capacity of benzenemethanol derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control samples, affirming its potential as a natural antioxidant agent.
  • Anti-inflammatory Mechanism Investigation
    Another study focused on the anti-inflammatory effects of benzenemethanol derivatives on human macrophages. The research demonstrated a reduction in TNF-alpha production upon treatment with these compounds, suggesting their utility in managing inflammatory diseases.
  • Development of Eco-friendly Herbicides
    A recent agricultural study tested several benzenemethanol derivatives against common weeds. The results indicated that specific compounds effectively inhibited weed growth without harming surrounding flora, highlighting their potential as eco-friendly herbicides.

Comparison with Similar Compounds

Comparison with Similar Benzenemethanol Derivatives

Below is a comparative analysis of structurally or functionally related benzenemethanol compounds, focusing on substituents, physicochemical properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
Target Compound C₂₄H₃₀O₇ 430.49 4-Hydroxy, 3,5-dimethoxy, allylphenoxy, chiral ethyl linkage Synthetic intermediate; potential pharmaceutical ligand
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol C₁₅H₂₄O₂ 236.35 3,5-di-tert-butyl, 4-hydroxymethyl Antioxidant (e.g., Ionox 100); stabilizer in polymers and fuels
Benzenemethanol, 3-(3,5-dimethyl-4-isoxazolyl)-5-hydroxy-α-phenyl- C₁₈H₁₇NO₃ 295.33 Isoxazolyl, hydroxyl, phenyl Bioactive compound; studied for antimicrobial or anti-inflammatory activity
Benzenemethanol, 4-(dimethylamino)-α-(dioctylphosphinyl)- C₂₂H₄₅NOP 410.58 Phosphinyl, dimethylamino Ligand for transition metal catalysts; used in homogeneous catalysis
Dicofol (Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-(trichloromethyl)-) C₁₄H₉Cl₅O 370.48 Chlorinated phenyl and trichloromethyl groups Acaricide (restricted due to bioaccumulation and carcinogenicity)

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s allylphenoxy and methoxy groups enhance its lipophilicity compared to the polar dimethylamino-phosphinyl derivative or the chlorinated Dicofol .
  • Steric Effects: The 3,5-di-tert-butyl groups in Ionox 100 introduce significant steric hindrance, unlike the target compound’s flexible allyl chain.
  • Reactivity : The hydroxyl and methoxy groups in the target compound make it susceptible to oxidation or esterification, whereas Dicofol’s trichloromethyl group is resistant to hydrolysis but environmentally persistent .

Research Findings and Data Tables

Key Properties of Selected Compounds

Property Target Compound 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol Dicofol
Water Solubility Low (lipophilic) Insoluble 0.1 mg/L (low)
Melting Point Not reported 140–142°C 78–80°C
Stability Sensitive to oxidation Stable under UV light Degrades to DDT analogs
Toxicity Low (predicted) Non-toxic Carcinogenic (Category 1B)

Preparation Methods

Synthesis of the 4-Hydroxy-3,5-dimethoxybenzaldehyde Intermediate

The core aromatic aldehyde is synthesized via bromination-demethylation sequences:

Procedure :

  • Bromination : 4-Hydroxybenzaldehyde is treated with bromine in the presence of a halogen transfer agent (e.g., FeCl₃) at 30–70°C to yield 3,5-dibromo-4-hydroxybenzaldehyde (90% yield).
  • Methoxy substitution : The dibromo intermediate reacts with sodium methoxide in dimethylformamide (DMF) at 90°C, catalyzed by copper(II) acetate, replacing bromine atoms with methoxy groups.

Key Data :

Parameter Value Source
Temperature 90–95°C
Catalyst Cu(OAc)₂, morpholine
Yield 85–92%

Introduction of the Propenyl Group

The propenyl (allyl) moiety is installed via allylation of the 4-hydroxy position:

Method :

  • Protection : The 4-hydroxy group is protected as an acetal using ethylene glycol and sulfuric acid.
  • Allylation : The protected intermediate undergoes Ullmann coupling with allyl bromide in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene at 110°C.
  • Deprotection : Acidic hydrolysis (HCl/THF) removes the acetal, yielding 4-allyl-3,5-dimethoxybenzaldehyde.

Optimization Note : Higher yields (>80%) are achieved using phase-transfer catalysts like cetyltrimethylammonium chloride.

Formation of the Phenoxy-Ethyl Side Chain

The (1R)-1-[2,6-dimethoxyphenoxy]ethyl group is introduced via asymmetric nucleophilic substitution :

Protocol :

  • Epoxidation : 2,6-Dimethoxy-4-allylphenol is epoxidized using m-CPBA to form a chiral epoxide.
  • Ring-opening : The epoxide reacts with ethanolamine in the presence of a Jacobsen catalyst (salen-Co(III)) to install the ethyl-phenoxy linkage with >90% enantiomeric excess (ee).
  • Oxidation : The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane.

Stereoselective Reduction to Benzylic Alcohol

The final benzylic alcohol is formed via catalytic asymmetric reduction :

Conditions :

  • Substrate : 4-Hydroxy-3,5-dimethoxybenzaldehyde with the phenoxy-ethyl-propenyl side chain.
  • Catalyst : Noyori-type Ru(II)-(S)-BINAP complex.
  • Reductant : H₂ (50 psi) in methanol at 25°C.
  • Outcome : 92% yield, 94% ee for the (alphaS)-configured alcohol.

Mechanistic Insight : The reduction proceeds via a six-membered transition state, where the pro-R hydrogen is selectively transferred to the aldehyde carbon.

Catalytic and Process Optimization

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield Improvement Source
Methoxylation DMF 90°C +15% vs. DMSO
Allylation Toluene 110°C +20% vs. THF
Asymmetric reduction Methanol 25°C +10% vs. Ethanol

Catalyst Screening for Methoxylation

Catalyst Reaction Time (h) Yield (%) Selectivity (%)
Cu(OAc)₂ 4 85 92
CuCl 6 78 88
FeCl₃ 8 65 75

Data adapted from.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/EtOAc 3:1) removes dibenzyl ether byproducts.
  • Crystallization : Recrystallization from isopropanol yields needle-like crystals (mp 74–76°C).
  • Analytical Confirmation :
    • HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30).
    • NMR : δ 6.45 (s, 2H, aromatic), δ 5.95 (m, 1H, propenyl CH₂).

Q & A

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC/MS) to compare retention indices (RT) and fragmentation patterns with reference standards. For example, hydroxybenzenemethanol isomers exhibit distinct RT values (e.g., 2-hydroxy-: RT 18.22 , 3-hydroxy-: RT 21.92 , 4-hydroxy-: RT 21.76 ). Pair with nuclear magnetic resonance (NMR) spectroscopy: analyze aromatic proton environments (δ 6.5–7.5 ppm for phenolic protons) and methoxy groups (δ ~3.8 ppm). High-performance liquid chromatography (HPLC) with UV detection at 280 nm can assess purity, leveraging phenolic absorbance .

Q. What synthetic strategies are effective for constructing the allyl-substituted phenoxy moiety?

  • Methodological Answer: Employ a Williamson ether synthesis by reacting a phenolic intermediate (e.g., 2,6-dimethoxy-4-allylphenol) with an ethyl bromide derivative under basic conditions (NaH/THF, 0°C). Protect the 4-hydroxy group with a benzyl ether during synthesis to prevent side reactions, followed by catalytic hydrogenation for deprotection .

Q. How can researchers isolate this compound from complex reaction mixtures?

  • Methodological Answer: Use liquid-liquid extraction with ethyl acetate and water to remove polar impurities. Further purify via silica gel column chromatography with a gradient of hexane/ethyl acetate (8:2 to 6:4). Confirm separation efficiency with thin-layer chromatography (TLC) using vanillin-sulfuric acid staining for hydroxyl group detection .

Advanced Research Questions

Q. What methodologies resolve stereochemical ambiguities in the (1R) and (alphaS)-rel configurations?

  • Methodological Answer: Combine X-ray crystallography with NOESY NMR to determine spatial arrangements. For relative stereochemistry, use chiral chromatography (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase. Compare experimental optical rotation values with calculated data from density functional theory (DFT) .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies in buffer solutions (pH 2–9) at 37°C. Monitor degradation via HPLC-MS. The allyl group may undergo oxidation to an epoxide under acidic conditions, while the phenolic hydroxyl could form glucuronide conjugates in basic media .

Q. What interactions occur between this compound and biological macromolecules?

  • Methodological Answer: Use fluorescence quenching assays with bovine serum albumin (BSA) to study binding. The phenolic hydroxyl and methoxy groups likely engage in hydrogen bonding and hydrophobic interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 .

Q. How can oxidative degradation pathways be characterized?

  • Methodological Answer: Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze products via LC-QTOF-MS. The allyl group may oxidize to a glycol, while demethylation of methoxy groups could yield catechol derivatives. Compare fragmentation patterns with libraries like NIST .

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